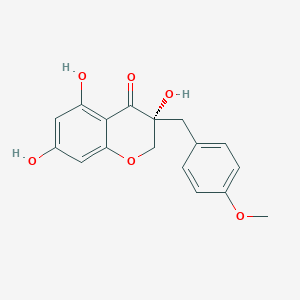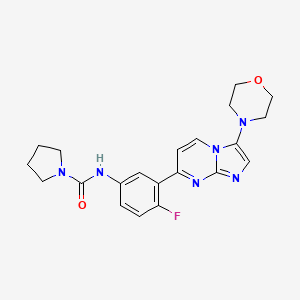![molecular formula C30H42N8O3 B11932678 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)
6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naquotinib, also known as ASP8273, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). It has been developed to target and inhibit specific mutations in the epidermal growth factor receptor, which are commonly found in non-small cell lung cancer (NSCLC). Naquotinib is particularly effective against mutations such as L858R, exon 19 deletions, and the T790M resistance mutation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naquotinib involves multiple steps, including the formation of a pyrazine carboxamide core. The synthetic route typically includes:
Formation of the pyrazine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Various functional groups are introduced to the pyrazine ring to enhance its activity and selectivity.
Final assembly: The final compound is assembled through a series of coupling reactions and purifications.
Industrial Production Methods
Industrial production of Naquotinib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-throughput techniques and stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Naquotinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic environments, often with catalysts.
Major Products
The major products formed from these reactions include various metabolites and derivatives of Naquotinib, which are studied for their pharmacological properties and potential side effects .
Aplicaciones Científicas De Investigación
Naquotinib has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study the behavior of EGFR-TKIs and their interactions with various biological targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell growth.
Medicine: Primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations. .
Mecanismo De Acción
Naquotinib exerts its effects by selectively inhibiting the epidermal growth factor receptor with activating mutations, such as L858R and T790M. This inhibition prevents the receptor from activating downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and metastasis. By blocking these pathways, Naquotinib effectively reduces tumor growth and progression .
Comparación Con Compuestos Similares
Similar Compounds
Osimertinib: Another third-generation EGFR-TKI, similar in its ability to target T790M mutations but with different efficacy and safety profiles.
Gefitinib and Erlotinib: First-generation EGFR-TKIs, effective against initial EGFR mutations but less effective against T790M resistance mutations.
Afatinib and Dacomitinib: Second-generation EGFR-TKIs, offering irreversible inhibition but also facing resistance issues
Uniqueness of Naquotinib
Naquotinib stands out due to its higher potency against the T790M mutation compared to other EGFR-TKIs. It also has a wide therapeutic window, making it a promising candidate for treating NSCLC with specific EGFR mutations .
Propiedades
Fórmula molecular |
C30H42N8O3 |
|---|---|
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide |
InChI |
InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34) |
Clave InChI |
QKDCLUARMDUUKN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)


![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)

![6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11932641.png)
![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)
![ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)
![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)


